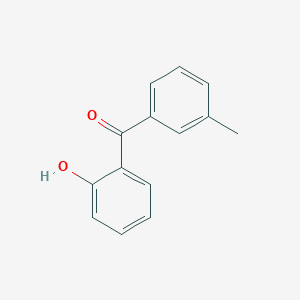

2-Hydroxy 5'-Methyl benzophenone

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C14H12O2 |

|---|---|

分子量 |

212.24 g/mol |

IUPAC名 |

(2-hydroxyphenyl)-(3-methylphenyl)methanone |

InChI |

InChI=1S/C14H12O2/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15/h2-9,15H,1H3 |

InChIキー |

OLPMKBAMVUSBMH-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-methylbenzophenone (B72208), a valuable intermediate in the synthesis of various organic compounds, including antibacterial and antifungal agents.[1][2] This document details the prevalent synthetic methodologies, experimental protocols, and characterization data, presented in a format tailored for researchers and professionals in the field of drug development and chemical synthesis.

Synthesis of 2-Hydroxy-5-methylbenzophenone

The synthesis of 2-hydroxy-5-methylbenzophenone is most commonly achieved through the Fries rearrangement of an intermediate ester, p-cresyl benzoate (B1203000). An alternative approach involves the direct Friedel-Crafts acylation of p-cresol (B1678582). Both methods yield the desired product, with the Fries rearrangement often being a preferred route.

Synthesis via Fries Rearrangement

The Fries rearrangement is a reaction in which a phenolic ester is transformed into a hydroxyaryl ketone with the aid of a Lewis acid catalyst.[3] In this specific synthesis, p-cresyl benzoate is rearranged to form 2-hydroxy-5-methylbenzophenone.[4][5]

Reaction Scheme:

-

Esterification: p-Cresol reacts with benzoyl chloride to form p-cresyl benzoate.

-

Fries Rearrangement: The p-cresyl benzoate then undergoes an intramolecular acyl group migration in the presence of a Lewis acid, such as aluminum chloride, to yield 2-hydroxy-5-methylbenzophenone.[3][4]

Caption: Synthesis of 2-Hydroxy-5-methylbenzophenone via Fries Rearrangement.

Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a more direct route to 2-hydroxy-5-methylbenzophenone by reacting p-cresol with benzoyl chloride in the presence of a Lewis acid catalyst.[6][7]

Reaction Scheme:

p-Cresol is acylated with benzoyl chloride using aluminum chloride as a catalyst. The acyl group is directed to the ortho position relative to the hydroxyl group.

Caption: Direct Synthesis via Friedel-Crafts Acylation.

Experimental Protocols

The following are detailed experimental procedures for the synthesis of 2-hydroxy-5-methylbenzophenone.

Protocol for Synthesis via Fries Rearrangement

This protocol is adapted from a reported procedure.[4]

Materials:

-

p-Cresol

-

Benzoyl chloride

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous aluminum chloride

-

6N Hydrochloric acid

-

Ice water

Procedure:

-

Preparation of p-Cresyl Benzoate:

-

In a suitable reaction vessel, dissolve p-cresol (0.001 mol) in a 10% sodium hydroxide solution.

-

To this solution, add benzoyl chloride (0.001 mol) and stir vigorously.

-

Continue stirring for 2-3 hours.

-

Filter the resulting solid, wash with water, and dry to obtain p-cresyl benzoate.

-

-

Fries Rearrangement:

-

In a dry reaction flask, place the synthesized p-cresyl benzoate (0.001 mol).

-

Add anhydrous aluminum chloride (0.002 mol) as a catalyst.

-

Heat the mixture to a temperature of 150-170°C for 2-3 hours in the absence of a solvent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by adding it to a mixture of 6N HCl and ice water.

-

Stir the mixture for 2-3 hours.

-

Filter the solid product, wash with water, and recrystallize from methanol to obtain pure 2-hydroxy-5-methylbenzophenone.[4]

-

Protocol for Synthesis via Friedel-Crafts Acylation

This protocol describes a one-pot synthesis method.[8]

Materials:

-

p-Cresol (27 g, 0.25 mol)

-

Benzoyl chloride (35.1 g, 0.25 mol)

-

Dimethylcyclohexylamine (38 g, 0.3 mol)

-

Chlorobenzene (150 ml)

-

Aluminum trichloride (B1173362) (33 g, 0.25 mol)

-

Ice water

-

Magnesium sulfate

Procedure:

-

To a reaction flask containing 150 ml of chlorobenzene, add dimethylcyclohexylamine (38 g) and p-cresol (27 g).

-

Add benzoyl chloride (35.1 g) dropwise over one hour. The temperature will rise to approximately 50°C.

-

Cool the suspension to room temperature and add 100 ml of water to separate the dimethylcyclohexylamine hydrochloride.

-

Separate the organic phase and dry it by partial distillation.

-

Add aluminum trichloride (33 g) portion-wise over 30 minutes at room temperature, allowing the internal temperature to reach 50°C.

-

Heat the mixture to 130°C and stir for about 10 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to 60°C and pour it onto ice water.

-

Separate the phases and extract the aqueous phase twice with chlorobenzene.

-

Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent to obtain 2-hydroxy-5-methylbenzophenone.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of 2-hydroxy-5-methylbenzophenone.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [2][9][10] |

| Molecular Weight | 212.24 g/mol | [2][10] |

| Melting Point | 83-85 °C | [1][2] |

| Boiling Point | 312.08°C (estimate) | [2] |

| Appearance | Yellow crystalline powder | [2] |

Table 1: Physical and Chemical Properties

| Synthesis Method | Yield | Reference |

| Fries Rearrangement | 85% | [4] |

| Friedel-Crafts Acylation | 81% | [8] |

Table 2: Synthesis Yields

Characterization Data

The structure and purity of the synthesized 2-hydroxy-5-methylbenzophenone can be confirmed using various spectroscopic techniques.

| Technique | Observed Data | Reference |

| IR (Nujol, cm⁻¹) | 1670 (C=O), 3545-3649 (OH) | [4] |

| ¹H NMR (CDCl₃, δ) | 2.3 (s, 3H, CH₃), 6.85-7.75 (m, 8H, Ar-H), 12.05 (br s, 1H, OH) | [4] |

| Mass Spec. (m/z) | 212 (M+1) | [4] |

| Elemental Analysis | Calculated for C₁₄H₁₂O₂: C, 79.24; H, 5.66. Found: C, 79.26; H, 5.64% | [4] |

Table 3: Spectroscopic and Analytical Data

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of 2-hydroxy-5-methylbenzophenone is outlined below.

Caption: General Experimental Workflow.

This guide provides essential information for the successful synthesis and characterization of 2-hydroxy-5-methylbenzophenone. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in organic synthesis and drug discovery.

References

- 1. 2-HYDROXY-5-METHYLBENZOPHENONE | 1470-57-1 [chemicalbook.com]

- 2. 2-HYDROXY-5-METHYLBENZOPHENONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]

- 9. 2-Hydroxy-5-methylbenzophenone [webbook.nist.gov]

- 10. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fries Rearrangement for the Synthesis of 2-Hydroxy-5'-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fries rearrangement mechanism, specifically focusing on its application in the synthesis of 2-Hydroxy-5'-Methylbenzophenone, a valuable intermediate in pharmaceutical and chemical industries. This document details the underlying mechanistic principles, factors influencing product selectivity, and provides detailed experimental protocols.

Core Concepts: The Fries Rearrangement

The Fries rearrangement is a Lewis acid-catalyzed transformation of a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones.[1][2] This reaction is a cornerstone of synthetic organic chemistry for the preparation of these important structural motifs.[2] The starting material for the synthesis of 2-Hydroxy-5'-Methylbenzophenone is typically p-cresyl benzoate (B1203000) (p-tolyl benzoate), which is formed from the esterification of p-cresol (B1678582) with benzoyl chloride.

Reaction Mechanism

The precise mechanism of the Fries rearrangement has been a subject of study, with evidence supporting both intramolecular and intermolecular pathways.[3] The prevailing and widely accepted mechanism proceeds through the formation of an acylium ion intermediate.[1]

The key steps are as follows:

-

Complexation: A Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the phenolic ester. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site for Lewis acid coordination.[1]

-

Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the acyl-oxygen bond and the formation of a resonance-stabilized acylium cation and an aluminum phenoxide complex.

-

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide in an electrophilic aromatic substitution (EAS) reaction. This attack can occur at the ortho or para position relative to the hydroxyl group.

-

Hydrolysis: The final product, the hydroxyaryl ketone, is liberated upon aqueous workup, which hydrolyzes the aluminum complexes.

The interplay between an intramolecular (where the acyl group migrates without fully detaching) and an intermolecular (where the acylium ion is a free intermediate) pathway is influenced by the reaction conditions. Crossover experiments, where a mixture of two different phenolic esters is subjected to the rearrangement conditions, can help elucidate the dominant pathway. The formation of "crossed" products indicates an intermolecular mechanism.[3]

Caption: Fries Rearrangement Mechanism Pathway.

Factors Influencing Regioselectivity

The ratio of ortho to para isomers in the Fries rearrangement is highly dependent on the reaction conditions, primarily temperature and solvent polarity.[1]

-

Temperature: Lower reaction temperatures (typically below 60°C) generally favor the formation of the para-isomer, which is considered the kinetic product.[4] Conversely, higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho-isomer.[4] The increased stability of the ortho-isomer is attributed to the formation of a stable bidentate chelate between the Lewis acid catalyst and the proximate hydroxyl and carbonyl groups.[4] For the synthesis of 2-Hydroxy-5'-Methylbenzophenone from p-cresyl benzoate, the para position is blocked by the methyl group, thus the reaction exclusively yields the ortho-acylated product.[4]

-

Solvent Polarity: The polarity of the solvent plays a significant role in directing the selectivity. Non-polar solvents tend to favor the formation of the ortho product.[1] In contrast, polar solvents can solvate the acylium ion, promoting its diffusion and subsequent attack at the less sterically hindered para position.[4]

Synthesis of 2-Hydroxy-5'-Methylbenzophenone

The synthesis of 2-Hydroxy-5'-Methylbenzophenone via the Fries rearrangement of p-cresyl benzoate is a well-established method. The para-methyl group on the phenol (B47542) ring effectively directs the benzoyl group to the ortho position.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 2-Hydroxy-5'-Methylbenzophenone as reported in the literature.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |

| AlCl₃ | Chlorobenzene | 130 | 10 | 81 | 2-Hydroxy-5'-Methylbenzophenone |

| AlCl₃ | None | 150-170 | 2-3 | 85 | 2-Hydroxy-5'-Methylbenzophenone |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Hydroxy-5'-Methylbenzophenone.

Protocol 1: Fries Rearrangement in Chlorobenzene [5]

This protocol involves a two-step process: the initial formation of p-cresyl benzoate followed by its rearrangement.

-

Step 1: Synthesis of p-Cresyl Benzoate

-

In a suitable reaction vessel, combine 27 g (0.25 mol) of p-cresol and 38 g (0.3 mol) of dimethylcyclohexylamine in 150 ml of chlorobenzene.

-

Add 35.1 g (0.25 mol) of benzoyl chloride dropwise over one hour. The temperature will increase to approximately 50°C.

-

After the addition is complete, cool the mixture to room temperature.

-

Add 100 ml of water to the suspension to separate the dimethylcyclohexylamine hydrochloride.

-

Separate the organic phase and dry it by partial distillation.

-

-

Step 2: Fries Rearrangement

-

To the dried organic phase containing p-cresyl benzoate, add 33 g (0.25 mol) of aluminum trichloride (B1173362) in portions over 30 minutes at room temperature. The internal temperature will rise to about 50°C.

-

Heat the reaction mixture to 130°C and stir for approximately 10 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to 60°C and pour it onto ice water.

-

Separate the phases and extract the aqueous phase twice with chlorobenzene.

-

Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent under reduced pressure to obtain 2-Hydroxy-5'-Methylbenzophenone. The reported yield is 43 g (81%).

-

Protocol 2: Solvent-Free Fries Rearrangement [6]

This protocol describes a solvent-free approach for the rearrangement step.

-

Step 1: Synthesis of p-Cresyl Benzoate

-

Prepare p-cresyl benzoate by reacting p-cresol with benzoyl chloride in the presence of 10% sodium hydroxide.[6]

-

-

Step 2: Fries Rearrangement

-

In a reaction vessel, treat p-cresyl benzoate (0.001 mol) with anhydrous aluminum chloride (0.002 mol).

-

Heat the mixture to 150-170°C for 2-3 hours in the absence of a solvent.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding 6N HCl in ice water.

-

Stir the mixture for 2-3 hours.

-

Filter the solid product and recrystallize from methanol (B129727) to obtain pure 2-Hydroxy-5'-Methylbenzophenone. The reported yield is 85%.[6]

-

Caption: General experimental workflow.

Conclusion

The Fries rearrangement is a robust and efficient method for the synthesis of 2-Hydroxy-5'-Methylbenzophenone from p-cresyl benzoate. The regioselectivity of the reaction is inherently controlled by the substitution pattern of the starting material, leading exclusively to the ortho-acylated product. The reaction can be performed under various conditions, including with or without a solvent at high temperatures, with Lewis acid catalysis, consistently providing good to excellent yields. For researchers and professionals in drug development, the Fries rearrangement offers a reliable synthetic route to this important benzophenone (B1666685) derivative.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Fries Rearrangement [organic-chemistry.org]

- 3. electrochem.org [electrochem.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]

- 6. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 2-Hydroxy-5-methylbenzophenone

This technical guide provides an in-depth overview of the spectroscopic data for 2-Hydroxy-5-methylbenzophenone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this molecule's analytical profile.

Chemical Structure and Properties

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Hydroxy-5-methylbenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 199.1 | C=O |

| 159.2 | C-OH |

| 137.9 | Aromatic C |

| 136.2 | Aromatic C |

| 132.0 | Aromatic C-H |

| 130.6 | Aromatic C-H |

| 129.2 | Aromatic C-H |

| 128.1 | Aromatic C-H |

| 119.2 | Aromatic C |

| 118.1 | Aromatic C-H |

| 20.4 | CH₃ |

¹H NMR Spectral Data

While a complete dataset for ¹H NMR was not explicitly available in the initial search, a typical spectrum would show signals in the aromatic region (around 7-8 ppm), a singlet for the methyl group (around 2.3 ppm), and a broad singlet for the hydroxyl proton.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxy-5-methylbenzophenone reveals characteristic absorption bands corresponding to its functional groups.[4]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3000-3600 | O-H stretch (broad) | Phenolic -OH |

| ~3060 | C-H stretch | Aromatic |

| ~2920 | C-H stretch | Methyl |

| ~1630 | C=O stretch | Ketone |

| ~1450-1600 | C=C stretch | Aromatic ring |

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Ion |

| 212 | [M]⁺ (Molecular Ion) |

| 135 | [M-C₆H₅]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A combination of 1D and 2D NMR experiments is crucial for the complete structural elucidation of benzophenone (B1666685) derivatives.[5]

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

-

To remove particulate matter, the solution can be filtered through a small plug of glass wool.[5]

-

-

Data Acquisition:

IR Spectroscopy

-

Sample Preparation (KBr Disc Method):

-

Thoroughly grind 0.05-0.5 mg of the sample with 100 mg of spectroscopic grade potassium bromide (KBr).[6]

-

Place the mixture into a pressing die and apply high pressure (e.g., 10-12 tons/in²) for about a minute to form a transparent disc.[6]

-

Place the disc in the sample holder of the IR spectrometer.[6]

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr disc should be taken for baseline correction.

-

Mass Spectrometry

-

Sample Introduction and Ionization:

-

The choice of ionization method depends on the analyte's properties.[7] For benzophenone derivatives, techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common, especially when coupled with liquid chromatography.[8][9]

-

For direct analysis, the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

-

Data Acquisition:

-

The mass analyzer separates ions based on their mass-to-charge ratio.

-

For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to obtain structural information.[9]

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-methylbenzophenone [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Hydroxy-5-methylbenzophenone [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. rsc.org [rsc.org]

- 8. helvia.uco.es [helvia.uco.es]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methylbenzophenone is an organic compound belonging to the family of substituted benzophenones.[1][2] These compounds are of significant interest due to their inherent UV-absorbing properties. The presence of an ortho-hydroxyl group relative to the carbonyl function dictates a unique set of photophysical and photochemical behaviors, primarily governed by an efficient excited-state intramolecular proton transfer (ESIPT) mechanism. This technical guide provides a comprehensive overview of the synthesis, spectral properties, and the nuanced photophysical and photochemical characteristics of 2-Hydroxy-5-methylbenzophenone. While specific quantitative photophysical data for this particular molecule is sparse in publicly accessible literature, this guide leverages the established principles of ortho-hydroxybenzophenones to provide a detailed qualitative and methodological framework.

Physicochemical and Spectral Properties

2-Hydroxy-5-methylbenzophenone is a yellow crystalline powder at room temperature.[1] A summary of its key physical and spectral properties is presented in Table 1.

Table 1: Physicochemical and Spectral Properties of 2-Hydroxy-5-methylbenzophenone

| Property | Value | Reference |

| IUPAC Name | (2-hydroxy-5-methylphenyl)(phenyl)methanone | [2] |

| CAS Number | 1470-57-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Melting Point | 83-85 °C | [1] |

| Appearance | Light orange to Yellow to Green powder to crystal | [1] |

| UV-Vis λmax | ~250 nm, ~340 nm (in Methanol) | [3][4] |

| ¹H NMR | Spectral data available | [2] |

| ¹³C NMR | Spectral data available | [5] |

| IR Spectrum | Spectral data available | [2][6] |

| Mass Spectrum | Spectral data available | [2] |

Synthesis of 2-Hydroxy-5-methylbenzophenone

Several synthetic routes for 2-Hydroxy-5-methylbenzophenone have been reported. A common and effective method is the Fries rearrangement of p-cresyl benzoate. An alternative approach involves the condensation of benzotrichloride (B165768) with p-cresol (B1678582).[1][7]

Experimental Protocol: Synthesis via Fries Rearrangement

This protocol is adapted from established procedures for the synthesis of hydroxybenzophenones.[8]

Materials:

-

p-Cresol

-

Benzoyl chloride

-

Aluminum chloride (anhydrous)

-

Chlorobenzene (solvent)

-

Hydrochloric acid (concentrated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Methanol

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve p-cresol in chlorobenzene.

-

Slowly add benzoyl chloride to the solution while stirring. An exothermic reaction may be observed.

-

After the addition is complete, portion-wise add anhydrous aluminum chloride to the mixture. The temperature may rise and HCl gas will evolve.

-

Heat the reaction mixture at reflux for several hours to ensure the completion of the rearrangement.

-

Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with chlorobenzene.

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to yield pure 2-Hydroxy-5-methylbenzophenone.

Photophysical Properties

The photophysical behavior of 2-Hydroxy-5-methylbenzophenone is dominated by the presence of the ortho-hydroxyl group, which facilitates an ultrafast excited-state intramolecular proton transfer (ESIPT).

UV-Vis Absorption

2-Hydroxy-5-methylbenzophenone exhibits characteristic absorption bands in the UV region. These bands are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group.[4] The presence of the intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen influences the absorption spectrum.

Emission (Fluorescence and Phosphorescence)

Upon photoexcitation, 2-hydroxybenzophenones typically exhibit very weak fluorescence from the initially excited enol form due to the extremely rapid ESIPT process.[9][10] The ESIPT leads to the formation of a transient keto-tautomer in the excited state, which is responsible for a large Stokes-shifted fluorescence. However, this emission is often weak and can be difficult to detect at room temperature. The non-radiative decay from the keto-tautomer excited state back to the enol ground state is a highly efficient process, which contributes to the photostability of this class of compounds. Phosphorescence from the triplet state is also a possible deactivation pathway, though typically less significant than the ESIPT-mediated processes at room temperature in fluid solutions.

Table 2: Qualitative Photophysical Properties of 2-Hydroxy-5-methylbenzophenone

| Property | Description | Reference |

| Fluorescence Quantum Yield (Φf) | Expected to be very low from the enol form due to efficient ESIPT. A weak, Stokes-shifted emission from the keto-tautomer may be observable. | [9][10] |

| Phosphorescence Quantum Yield (Φp) | Generally low at room temperature in solution. | [11] |

| Excited State Lifetime (τ) | The lifetime of the initially excited enol state is expected to be in the femto- to picosecond timescale due to rapid ESIPT. | [12] |

| Excited-State Intramolecular Proton Transfer (ESIPT) | The primary and most efficient deactivation pathway for the excited singlet state. | [9][10] |

Photochemical Properties

The photochemical reactivity of 2-Hydroxy-5-methylbenzophenone is largely dictated by the reactivity of its excited triplet state, which can be populated via intersystem crossing.

Photostability

Due to the efficient ESIPT mechanism that provides a rapid and non-destructive pathway for de-excitation, 2-hydroxybenzophenones are generally considered to be highly photostable. This property is the basis for their use as UV stabilizers in various materials.

Photochemical Reactions

While ESIPT is the dominant process, other photochemical reactions can occur, particularly from the triplet state. These can include hydrogen abstraction from the solvent or other molecules, and photodegradation upon prolonged exposure to high-intensity UV radiation. The quantum yield for photodegradation is generally low.[13][14]

Experimental Protocols for Photophysical and Photochemical Characterization

The following are generalized protocols for the characterization of the photophysical and photochemical properties of 2-Hydroxy-5-methylbenzophenone.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Hydroxy-5-methylbenzophenone of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions.

-

Measurement: Record the absorbance spectra of the solutions using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-450 nm. Use the pure solvent as a reference.

-

Data Analysis: Identify the λmax values. For each λmax, plot absorbance versus concentration. The molar extinction coefficient (ε) can be determined from the slope of the resulting Beer-Lambert plot (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: Prepare dilute solutions of 2-Hydroxy-5-methylbenzophenone in a spectroscopic grade solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should correspond to one of the absorption maxima.

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs at the same excitation wavelength as the sample (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄).[15]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where Φf is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.[15]

-

Photochemical Reaction and Quantum Yield Determination

Objective: To investigate the photochemical reactivity and determine the photochemical quantum yield (Φr).

Methodology:

-

Reactor Setup: Use a photochemical reactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp) and a filter to select the desired excitation wavelength.[16][17][18] The reactor should have a system for temperature control and stirring.

-

Sample Preparation: Prepare a solution of 2-Hydroxy-5-methylbenzophenone of known concentration in the chosen solvent.

-

Irradiation: Irradiate the solution for a specific period. Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using a suitable technique (e.g., HPLC or GC-MS) to quantify the disappearance of the reactant and the formation of photoproducts.

-

Actinometry: To determine the photon flux of the light source, perform a chemical actinometry experiment under identical conditions using a well-characterized actinometer (e.g., ferrioxalate).[13][14]

-

Quantum Yield Calculation: The photochemical quantum yield is calculated as the number of moles of reactant consumed or product formed divided by the number of moles of photons absorbed by the sample.

Visualizations

Signaling Pathway: Excited-State Intramolecular Proton Transfer (ESIPT)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxy-5-methylbenzophenone.

Experimental Workflow: Photophysical Characterization

Caption: Workflow for Photophysical Characterization.

Experimental Workflow: Photochemical Characterization

Caption: Workflow for Photochemical Characterization.

Conclusion

References

- 1. 2-HYDROXY-5-METHYLBENZOPHENONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-Hydroxy-5-methylbenzophenone [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Hydroxy-5-methylbenzophenone [webbook.nist.gov]

- 7. 2-HYDROXY-5-METHYLBENZOPHENONE | 1470-57-1 [chemicalbook.com]

- 8. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]

- 9. Frontiers | 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission [frontiersin.org]

- 10. 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Collection - Excited-State Dynamics of 2â(2â²-Hydroxyphenyl)benzothiazole: Ultrafast Proton Transfer and Internal Conversion - The Journal of Physical Chemistry A - Figshare [figshare.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 15. benchchem.com [benchchem.com]

- 16. hepatochem.com [hepatochem.com]

- 17. tridentlabortek.com [tridentlabortek.com]

- 18. techinstro.com [techinstro.com]

An In-depth Technical Guide on the Quantum Yield and Excited State Dynamics of 2-Hydroxy-5'-Methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Photophysics of 2-Hydroxybenzophenones

2-Hydroxybenzophenone (B104022) and its derivatives are a class of organic compounds widely utilized as photostabilizers in various materials, including polymers and coatings, and as active ingredients in sunscreens. Their efficacy is rooted in their ability to absorb UV radiation and dissipate the absorbed energy through a rapid, non-radiative decay pathway, thus preventing photodegradation of the host material. The key to this photoprotective mechanism is a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, a proton is transferred from the hydroxyl group to the carbonyl oxygen, forming a transient keto-tautomer. This tautomer then undergoes rapid non-radiative decay back to the ground state of the original enol form, releasing the absorbed energy as heat. This ultrafast cycle makes 2-hydroxybenzophenones efficient energy dissipaters. The methyl substitution at the 5'-position in 2-Hydroxy-5'-Methylbenzophenone is expected to subtly influence its electronic properties and, consequently, its photophysical behavior, but the fundamental ESIPT mechanism should remain operative.

Quantitative Photophysical Data

A thorough review of scientific literature did not yield specific quantitative photophysical data for 2-Hydroxy-5'-Methylbenzophenone. The following table summarizes the key parameters that are essential for characterizing the quantum yield and excited state dynamics of such a compound.

| Photophysical Parameter | Symbol | Expected Value/Significance for 2-Hydroxy-5'-Methylbenzophenone |

| Molar Extinction Coefficient | ε | High in the UVA/UVB region, characteristic of benzophenones. |

| Fluorescence Quantum Yield (Enol) | ΦF(Enol) | Expected to be very low due to the efficient ESIPT process. |

| Fluorescence Lifetime (Enol) | τF(Enol) | Expected to be in the picosecond or sub-picosecond range. |

| ESIPT Quantum Yield | ΦESIPT | Expected to be close to unity, indicating high efficiency of the proton transfer. |

| Fluorescence Quantum Yield (Keto) | ΦF(Keto) | Generally low, as the primary decay pathway is non-radiative. |

| Phosphorescence Quantum Yield | ΦP | Expected to be negligible at room temperature in solution. |

| Triplet Quantum Yield | ΦT | Expected to be low due to the dominance of the ESIPT deactivation pathway. |

Excited State Dynamics and the ESIPT Mechanism

The photophysical behavior of 2-Hydroxy-5'-Methylbenzophenone is governed by the Jablonski diagram, modified to include the ESIPT process. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S0) to an excited singlet state (S1 or S2). From the S1 state of the enol form, the molecule can undergo several competing processes: fluorescence, internal conversion, intersystem crossing to the triplet manifold (T1), or ESIPT. For 2-hydroxybenzophenones, the ESIPT pathway is overwhelmingly dominant.

The ESIPT process leads to the formation of an excited keto-tautomer (S1'). This tautomer is energetically lower than the excited enol form, providing the driving force for the proton transfer. The S1' state has a very short lifetime and rapidly decays non-radiatively to the ground state of the keto form (S0'). A rapid reverse proton transfer then regenerates the ground state of the enol form (S0), completing the photoprotective cycle.

Experimental Protocols

The characterization of the quantum yield and excited state dynamics of 2-Hydroxy-5'-Methylbenzophenone would involve the following key experimental procedures.

A common synthetic route is the Fries rearrangement of the corresponding phenyl ester.

-

Esterification: p-Cresol is reacted with benzoyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form p-tolyl benzoate (B1203000).

-

Fries Rearrangement: The p-tolyl benzoate is then subjected to a Fries rearrangement using a Lewis acid catalyst, such as aluminum chloride (AlCl3).[1][2][3] The reaction mixture is heated, causing the acyl group to migrate to the ortho position of the phenolic ring, yielding 2-Hydroxy-5'-Methylbenzophenone.[1]

-

Purification: The product is typically purified by recrystallization or column chromatography.

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard.

-

Standard Selection: A fluorescent standard with a known quantum yield and absorption/emission properties in a similar spectral region is chosen (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4).

-

Solution Preparation: A series of dilute solutions of both the sample and the standard are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength and spectrometer settings.

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (msample / mstd) * (η2sample / η2std)

where ΦF,std is the quantum yield of the standard, m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

This technique is crucial for studying the dynamics of short-lived excited states, such as the keto-tautomer formed during ESIPT.

-

Experimental Setup: A typical pump-probe setup is used.[4][5][6][7][8] A femtosecond or picosecond laser system generates both the pump and probe pulses. The pump pulse excites the sample, and the time-delayed probe pulse measures the change in absorbance as a function of wavelength and time.

-

Measurement: The sample is placed in a cuvette and excited by the pump pulse. The absorption of the probe pulse is measured at various delay times after the pump pulse.

-

Data Analysis: The transient absorption spectra (ΔA vs. wavelength) at different delay times reveal the formation and decay of transient species. By analyzing the kinetics at specific wavelengths, the lifetimes of the excited states (e.g., the S1 state of the enol and the S1' state of the keto-tautomer) can be determined.

Conclusion

2-Hydroxy-5'-Methylbenzophenone is expected to exhibit rich and interesting photophysical behavior dominated by an efficient excited-state intramolecular proton transfer (ESIPT) process. This mechanism is the foundation of its anticipated high photostability and its potential utility in applications requiring UV protection. While specific quantitative data for this molecule remains to be experimentally determined, the established knowledge of the 2-hydroxybenzophenone class of compounds provides a robust framework for understanding its excited state dynamics. The experimental protocols outlined in this guide provide a clear path for the future characterization of this and related molecules, which will be invaluable for researchers and professionals in materials science and drug development.

References

- 1. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]

- 2. 2-HYDROXY-5-METHYLBENZOPHENONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 2-HYDROXY-5-METHYLBENZOPHENONE | 1470-57-1 [chemicalbook.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. OPG [opg.optica.org]

- 6. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 2-Hydroxy-5-methylbenzophenone (C₁₄H₁₂O₂), a compound of interest in various chemical and pharmaceutical research fields. The data presented herein is derived from X-ray crystallographic analysis, offering fundamental insights into its solid-state conformation and intermolecular interactions.

Introduction

2-Hydroxy-5-methylbenzophenone is a substituted benzophenone (B1666685) that serves as a key intermediate in the synthesis of various organic compounds, including UV absorbers and pharmaceutical agents. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, reaction mechanisms, and potential biological activity. This document details the definitive solid-state structure as determined by single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of 2-Hydroxy-5-methylbenzophenone was determined by Akitsu, T., and Einaga, Y. in 2003 and deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 238341 . The analysis reveals the precise atomic arrangement within the crystal lattice and the intramolecular geometry of the molecule.

Crystallographic Data

The primary crystallographic parameters for 2-Hydroxy-5-methylbenzophenone are summarized in the table below. This data defines the unit cell of the crystal and the overall packing symmetry.

| Parameter | Value |

| CCDC Deposition Number | 238341 |

| Empirical Formula | C₁₄H₁₂O₂ |

| Formula Weight | 212.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.234(3) Å |

| b | 11.531(5) Å |

| c | 13.280(6) Å |

| α | 90° |

| β | 99.64(1)° |

| γ | 90° |

| Volume | 1092.1(8) ų |

| Z | 4 |

| Temperature | 296(2) K |

| Calculated Density | 1.290 Mg/m³ |

Molecular Geometry

The molecular structure of 2-Hydroxy-5-methylbenzophenone consists of a phenyl ring and a 2-hydroxy-5-methylphenyl ring linked by a carbonyl group. A strong intramolecular hydrogen bond exists between the hydroxyl group's hydrogen atom and the carbonyl group's oxygen atom, which significantly influences the molecule's conformation. This interaction results in a nearly planar six-membered ring chelate.

The two aromatic rings are not coplanar. The dihedral angle between the mean planes of the phenyl ring and the substituted phenolic ring is a key feature of its three-dimensional shape.

Table of Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degree (°) |

| O1 - C1 | 1.352(3) | O2 - C7 - C1 | 118.9(2) |

| O2 - C7 | 1.265(3) | O2 - C7 - C8 | 122.3(2) |

| C1 - C6 | 1.391(4) | C1 - C7 - C8 | 118.8(2) |

| C6 - C7 | 1.478(4) | C1 - O1 - H1 | 103(3) |

| C4 - C14 | 1.508(4) | C3 - C4 - C14 | 121.2(3) |

| C8 - C13 | 1.383(4) | C5 - C4 - C14 | 120.9(3) |

| Intramolecular H-Bond | |||

| O1 - H1···O2 | 2.549(3) | O1 - H1 ··· O2 | 143(3) |

Experimental Protocols

The data presented in this guide is based on a single-crystal X-ray diffraction experiment. The general workflow for such an analysis is outlined below.

Synthesis and Crystal Growth

The compound 2-Hydroxy-5-methylbenzophenone is typically synthesized via a Fries rearrangement of p-cresyl benzoate. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature (296 K). The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.

Experimental Workflow for X-ray Crystallography:

Molecular Structure Visualization

The molecular structure of 2-Hydroxy-5-methylbenzophenone is depicted below, highlighting the key functional groups and the intramolecular hydrogen bond.

Conclusion

This guide provides essential crystallographic and geometric data for 2-Hydroxy-5-methylbenzophenone. The monoclinic crystal system, the specific molecular conformation dictated by a strong intramolecular hydrogen bond, and the dihedral angle between the aromatic rings are defining structural features. This information serves as a critical reference for professionals in computational chemistry, materials science, and drug design, enabling more accurate modeling and prediction of the compound's behavior and interactions.

An In-Depth Technical Guide to the Theoretical and Computational Studies of 2-Hydroxy-5-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Hydroxy-5-methylbenzophenone, a molecule of interest in medicinal chemistry and materials science. This document details the molecular structure, spectroscopic properties, and electronic characteristics of 2-Hydroxy-5-methylbenzophenone through a combination of experimental data and computational modeling. It is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of benzophenone (B1666685) derivatives.

Introduction

2-Hydroxy-5-methylbenzophenone is a substituted aromatic ketone belonging to the benzophenone family. Benzophenones are a class of compounds recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1] Certain derivatives have also shown promise as anticancer agents. This guide focuses on the theoretical and computational characterization of 2-Hydroxy-5-methylbenzophenone to provide a deeper understanding of its fundamental properties, which is crucial for its potential applications in drug design and development.

Molecular Structure and Properties

The molecular structure of 2-Hydroxy-5-methylbenzophenone consists of a phenyl ring and a 2-hydroxy-5-methylphenyl ring linked by a carbonyl group. The presence of the hydroxyl group ortho to the carbonyl group allows for the formation of a strong intramolecular hydrogen bond, which significantly influences the molecule's conformation and properties.

Table 1: General Properties of 2-Hydroxy-5-methylbenzophenone

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [2] |

| Molecular Weight | 212.24 g/mol | |

| CAS Number | 1470-57-1 | |

| Melting Point | 83-85 °C | [1] |

| Appearance | Pale yellow solid | |

| IUPAC Name | (2-hydroxy-5-methylphenyl)(phenyl)methanone | [2] |

Synthesis

A common and effective method for the synthesis of 2-Hydroxy-5-methylbenzophenone is the Fries rearrangement of p-cresyl benzoate (B1203000).[3]

Experimental Protocol: Fries Rearrangement

This protocol is based on the work of Ranganatha et al.[3]

-

Preparation of p-cresyl benzoate: p-Cresol is reacted with benzoyl chloride in the presence of a base, such as sodium hydroxide, to yield p-cresyl benzoate.

-

Fries Rearrangement:

-

p-Cresyl benzoate (0.001 mol) is heated with anhydrous aluminum chloride (0.002 mol) at a temperature of 150-170 °C for 2-3 hours in the absence of a solvent.[3]

-

The reaction mixture is then allowed to cool to room temperature.

-

The cooled mixture is carefully quenched with 6N HCl in ice water.

-

The resulting mixture is stirred for 2-3 hours to ensure complete precipitation of the product.

-

The solid product is collected by filtration.

-

The crude product is purified by recrystallization from methanol (B129727) to yield 2-Hydroxy-5-methylbenzophenone.[3]

-

References

- 1. 2-HYDROXY-5-METHYLBENZOPHENONE | 1470-57-1 [chemicalbook.com]

- 2. 2-Hydroxy-5-methylbenzophenone | C14H12O2 | CID 73851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-methylbenzophenone (CAS 1470-57-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential biological interactions of 2-Hydroxy-5-methylbenzophenone (CAS number 1470-57-1). This compound is a benzophenone (B1666685) derivative noted for its use as a general reagent in the synthesis of anti-bacterial and anti-fungal agents.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2-Hydroxy-5-methylbenzophenone are summarized below. These properties are crucial for its handling, application in synthetic chemistry, and for predicting its behavior in various experimental settings.

| Property | Value |

| CAS Number | 1470-57-1[1][2][3] |

| Molecular Formula | C₁₄H₁₂O₂[1][3] |

| Molecular Weight | 212.24 g/mol [2] |

| IUPAC Name | (2-hydroxy-5-methylphenyl)(phenyl)methanone |

| Synonyms | 2-Benzoyl-4-methylphenol, 5-Methyl-2-hydroxybenzophenone[4] |

| InChI | 1S/C14H12O2/c1-10-7-8-13(15)12(9-10)14(16)11-5-3-2-4-6-11/h2-9,15H,1H3[2] |

| InChI Key | OQERFUGURPLBQH-UHFFFAOYSA-N[2] |

| SMILES | Cc1ccc(O)c(c1)C(=O)c2ccccc2[2] |

| EC Number | 216-002-1[2] |

| MDL Number | MFCD00002379[1][2] |

| Property | Value |

| Appearance | Yellow crystalline powder[5] |

| Melting Point | 83-85 °C[1][2][5][6] |

| Boiling Point | 312.08 °C (rough estimate)[5] |

| Density | 1.1035 g/cm³ (rough estimate)[6] |

| Hazard Statement | Code |

| Signal Word | Warning[2] |

| Hazard Codes | H315, H319, H335[2] |

| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3[2] |

| Target Organs | Respiratory system[2] |

| Storage Class | 11 (Combustible Solids)[2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2-Hydroxy-5-methylbenzophenone are essential for its application in research and development.

This protocol details a synthesis method involving a Fries rearrangement.[7]

Materials:

-

Benzoyl chloride

-

Dimethylcyclohexylamine

-

Chlorobenzene

-

Aluminum trichloride (B1173362)

-

Magnesium sulfate

-

Methanol

-

Sodium hydroxide

-

Ice water

Procedure:

-

Combine 38 g (0.3 mol) of dimethylcyclohexylamine and 27 g (0.25 mol) of p-cresol in 150 ml of chlorobenzene.

-

Add 35.1 g (0.25 mol) of benzoyl chloride dropwise over one hour. The temperature will increase to approximately 50°C.

-

After cooling to room temperature, add the suspension to 100 ml of water to separate the dimethylcyclohexylamine hydrochloride.

-

Separate the organic phase and dry it by partial distillation.

-

Add 33 g (0.25 mol) of aluminum trichloride in portions over 30 minutes at room temperature. The internal temperature will rise to about 50°C.

-

Stir the mixture at 130°C for approximately 10 hours, or until the evolution of HCl gas ceases.

-

Cool the reaction mixture to 60°C and pour it onto ice water.

-

Separate the phases and extract the aqueous phase twice with chlorobenzene.

-

Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent to yield 2-hydroxy-5-methylbenzophenone.[6]

Caption: Synthesis workflow for 2-Hydroxy-5-methylbenzophenone.

This is a standard protocol for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of 2-Hydroxy-5-methylbenzophenone

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (83-85°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

Biological Activity and Signaling Pathways

While no specific signaling pathways for 2-Hydroxy-5-methylbenzophenone have been detailed in the available literature, its structural class (benzophenones) is known to interact with biological systems. Many benzophenone derivatives are used as UV filters and have been studied for their potential endocrine-disrupting effects.[8] For instance, Benzophenone-1 (BP-1), a related compound, has been shown to exert xenoestrogenic effects by interacting with the estrogen receptor α (ERα).[4]

The following diagram illustrates a potential mechanism by which certain benzophenone derivatives may exert biological effects through the estrogen receptor signaling pathway. This is a generalized pathway and serves as an example for this class of compounds.[4][9]

Caption: Estrogen receptor signaling pathway, a potential target for benzophenones.

References

- 1. 2-HYDROXY-5-METHYLBENZOPHENONE | 1470-57-1 [chemicalbook.com]

- 2. A UV-B-specific signaling component orchestrates plant UV protection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-HYDROXY-5-METHYLBENZOPHENONE CAS#: 1470-57-1 [m.chemicalbook.com]

- 6. Synthesis routes of 2-Hydroxy-5-methylbenzophenone [benchchem.com]

- 7. Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-with the FtsZ protein from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzophenone Core: A Technical Guide to its Historical Context, Discovery, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzophenone (B1666685) scaffold, characterized by a central carbonyl group flanked by two phenyl rings, is a ubiquitous and privileged structure in the realm of medicinal chemistry. Its prevalence in a diverse array of naturally occurring bioactive compounds has long signaled its potential as a foundational element for drug design.[1] The inherent structural rigidity and the capacity for extensive functionalization of the phenyl rings allow for the fine-tuning of steric and electronic properties, making it an ideal template for developing targeted therapeutics.[2] This technical guide provides an in-depth exploration of the historical context surrounding the discovery of substituted benzophenones, detailed experimental protocols for their synthesis, a comparative analysis of their biological activities, and a visualization of their engagement with key signaling pathways.

Historical Context and Key Discoveries

The journey of benzophenones in science began in the 19th century, with early reports of their synthesis, such as the work of Carl Graebe in 1874.[3] However, it was the discovery of naturally occurring benzophenones with significant biological activity that catalyzed their ascent in medicinal chemistry. These compounds are found in various fungi and higher plants, exhibiting a wide range of therapeutic properties, including antifungal, anti-HIV, antimicrobial, antioxidant, and antiviral activities.[4][5]

The recognition of the benzophenone moiety as a versatile synthetic building block has led to its incorporation into a multitude of synthetic drugs.[2] A notable example is the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen (B1673614) , which was patented in 1967 and approved for medical use in 1980.[6] Another significant therapeutic agent is Sulforidazine (B28238) , a metabolite of the antipsychotic drug thioridazine, which has demonstrated greater potency than its parent compound. These discoveries underscored the therapeutic potential of substituted benzophenones and spurred further research into their synthesis and biological evaluation.

Synthetic Methodologies

The synthesis of substituted benzophenones can be broadly categorized into classical and modern techniques. The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Friedel-Crafts Acylation

One of the most established methods for the synthesis of benzophenones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of Toluene (B28343)

-

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Toluene

-

Benzoyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) to the stirred suspension.

-

After the addition of benzoyl chloride is complete, add toluene (1.0 equivalent) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

-

After the addition of toluene, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the substituted benzophenone.

-

Grignard Reaction

The Grignard reaction offers a powerful alternative for the synthesis of both symmetrical and unsymmetrical benzophenones. This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a suitable carbonyl compound, such as a benzaldehyde (B42025) or a benzonitrile (B105546) derivative.

Experimental Protocol: Grignard Reaction for the Synthesis of a Substituted Benzophenone

-

Materials:

-

Magnesium turnings

-

Substituted bromobenzene (B47551)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Substituted benzonitrile

-

Aqueous ammonium (B1175870) chloride (NH₄Cl), saturated solution

-

Iodine crystal (for initiation)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a solution of the substituted bromobenzene (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent.

-

Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of the substituted bromobenzene at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

Add a solution of the substituted benzonitrile (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The resulting imine can be hydrolyzed by treatment with aqueous acid to yield the desired benzophenone, which can then be purified by standard methods.

-

Case Study: Synthesis of Marketed Drugs

Synthesis of Ketoprofen

Ketoprofen, a widely used NSAID, is a classic example of a medicinally important substituted benzophenone. Its synthesis often involves a multi-step process.

Experimental Protocol: Synthesis of Ketoprofen

-

Step 1: Friedel-Crafts Acylation of Ethylbenzene (B125841)

-

This initial step follows a similar procedure to the general Friedel-Crafts acylation described above, using ethylbenzene and an appropriate acylating agent to introduce the benzoyl group.

-

-

Step 2: Halogenation

-

The resulting substituted benzophenone is then subjected to a bromination reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a bromine atom at the benzylic position of the ethyl group.

-

-

Step 3: Cyanation

-

The benzylic bromide is then displaced with a cyanide group, usually by reaction with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF).

-

-

Step 4: Hydrolysis

-

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating the nitrile with a strong acid or base.

-

Synthesis of Sulforidazine

Sulforidazine is a phenothiazine (B1677639) derivative, and its synthesis involves the construction of the tricyclic phenothiazine core followed by the attachment of the side chain.

Experimental Protocol: Synthesis of Sulforidazine

-

Step 1: Synthesis of 2-bromo-2'-amino-4'-methylsulfonyl-diphenyl sulfide (B99878)

-

This intermediate is prepared through a copper-catalyzed cross-coupling reaction between a suitable substituted thiophenol and a substituted aryl halide.

-

-

Step 2: Acetylation

-

The amino group of the diphenyl sulfide is protected by acetylation, typically using acetic anhydride in the presence of a base.

-

-

Step 3: Alkylation

-

The acetylated intermediate is then alkylated with 2-(2-chloroethyl)-1-methylpiperidine.[7] This reaction is usually carried out in the presence of a strong base, such as sodium hydride, to deprotonate the amide nitrogen.

-

-

Step 4: Deacylation and Ring Closure

-

The acetyl protecting group is removed under acidic or basic conditions.

-

The final step is an intramolecular copper-catalyzed Ullmann condensation, which results in the formation of the phenothiazine ring system to yield sulforidazine.

-

Data Presentation: Physicochemical and Biological Properties

The biological activity and physicochemical properties of substituted benzophenones are highly dependent on the nature and position of the substituents on the phenyl rings.

Table 1: Physicochemical Properties of Selected Substituted Benzophenones

| Compound | Substituent(s) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Benzophenone | - | 48.5 | 305.4 | Insoluble in water; soluble in organic solvents[3][8] |

| 4-Hydroxybenzophenone | 4-OH | 132-135 | - | Slightly soluble in water |

| 4,4'-Dimethoxybenzophenone | 4,4'-(OCH₃)₂ | 142-145 | - | Insoluble in water |

| Ketoprofen | 3-(CH(CH₃)COOH) | 94-96 | - | Practically insoluble in water |

| Sulforidazine | See structure | 121-123 | - | Data not available |

Table 2: Biological Activity of Selected Substituted Benzophenones (Anticancer Activity)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 1 | HL-60 | 0.48 | [5] |

| Compound 1 | A-549 | 0.82 | [5] |

| Compound 1 | SMMC-7721 | 0.26 | [5] |

| Compound 1 | SW480 | 0.99 | [5] |

| Benzophenone Derivative | HeLa | 1.58 ± 0.20 | [4] |

| Benzophenone Derivative | SMMC-7721 | 0.82 ± 0.11 | [4] |

| Benzophenone Derivative | SGC-7901 | 0.77 ± 0.33 | [4] |

Signaling Pathways and Mechanisms of Action

Substituted benzophenones exert their biological effects by modulating a variety of cellular signaling pathways.

Ketoprofen: Inhibition of Cyclooxygenase (COX)

The primary mechanism of action of ketoprofen is the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Ketoprofen's mechanism of action.

Anticancer Benzophenones: Targeting Pro-survival Pathways

Certain substituted benzophenones have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. For example, some derivatives have been shown to inhibit the MEK/ERK pathway, which is frequently hyperactivated in various cancers.

Inhibition of the MEK/ERK pathway.

Sulforidazine: Dopamine (B1211576) Receptor Antagonism

Sulforidazine, a typical antipsychotic, primarily exerts its effects by acting as an antagonist at dopamine D2 receptors in the brain. By blocking these receptors, it modulates dopaminergic neurotransmission, which is implicated in the pathophysiology of psychosis.

Antagonism of dopamine D2 receptors.

Conclusion

Substituted benzophenones represent a remarkably versatile and enduring class of compounds in medicinal chemistry. From their origins in natural products to their application in blockbuster drugs, the benzophenone scaffold continues to be a source of inspiration for the development of novel therapeutic agents. A thorough understanding of their historical context, synthetic methodologies, and mechanisms of action is crucial for researchers and drug development professionals seeking to harness the full potential of this privileged chemical entity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the continued exploration and exploitation of substituted benzophenones in the pursuit of new and improved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Benzophenone - Wikipedia [en.wikipedia.org]

- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulforidazine - Wikipedia [en.wikipedia.org]

- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Greater potency of mesoridazine and sulforidazine compared with the parent compound, thioridazine, on striatal dopamine autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Hydroxy-5'-Methylbenzophenone as a Photoinitiator for Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-5'-Methylbenzophenone as a Type II photoinitiator for radical polymerization. This document includes its mechanism of action, key applications, detailed experimental protocols, and representative data.

Introduction

2-Hydroxy-5'-Methylbenzophenone is a substituted aromatic ketone that functions as a photoinitiator in free-radical polymerization upon exposure to ultraviolet (UV) light.[1] Like other benzophenone (B1666685) derivatives, it operates as a Type II photoinitiator, requiring a synergist, typically a tertiary amine, to efficiently generate radicals and initiate polymerization.[2] This system is widely utilized in the curing of coatings, adhesives, and inks, as well as in the fabrication of polymer-based materials for various applications.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1470-57-1 | [1] |

| Molecular Formula | C₁₄H₁₂O₂ | [3] |

| Molecular Weight | 212.24 g/mol | [3] |

| Melting Point | 83-85 °C | [1] |

| Appearance | Light orange to yellow crystalline powder |

Mechanism of Photoinitiation

The photoinitiation process with 2-Hydroxy-5'-Methylbenzophenone is a bimolecular process involving the photoinitiator and a co-initiator (synergist). The general mechanism is as follows:

-

Photoexcitation: Upon absorption of UV radiation, the 2-Hydroxy-5'-Methylbenzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a more stable triplet state (T₁).

-

Hydrogen Abstraction: The excited triplet state of the benzophenone derivative abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine).

-

Radical Formation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical from the benzophenone and an alkylamino radical from the co-initiator.

-

Initiation of Polymerization: The highly reactive alkylamino radical is the primary species that initiates the polymerization by attacking the double bond of a monomer (e.g., an acrylate (B77674) or methacrylate), starting the propagation of the polymer chain.

Applications

The 2-Hydroxy-5'-Methylbenzophenone/co-initiator system is suitable for a variety of applications, including:

-

UV Curing of Coatings: For wood, plastic, and metal substrates, providing rapid curing and durable finishes.

-

Adhesives: In applications requiring fast bonding upon exposure to UV light.

-

Printing Inks: For rapid drying of inks on various substrates.

-

Biomaterial Synthesis: In the fabrication of hydrogels and other polymeric scaffolds for tissue engineering and drug delivery, where controlled polymerization is crucial.

-

Dental Resins: As a component in light-cured dental composites.[4]

Experimental Protocol: Photopolymerization of Methyl Methacrylate (B99206) (MMA)

This protocol describes a general procedure for the bulk photopolymerization of methyl methacrylate (MMA) using 2-Hydroxy-5'-Methylbenzophenone and a tertiary amine co-initiator.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

2-Hydroxy-5'-Methylbenzophenone

-

N,N-Dimethylaniline (DMA) or other suitable tertiary amine co-initiator

-

Glass vials or a suitable reaction vessel

-

Nitrogen or Argon source for inerting

-

UV lamp (e.g., mercury vapor lamp with an emission peak around 365 nm)

-

Stirring apparatus (if required for homogeneity)

Procedure:

-

Monomer Preparation: Purify commercial MMA by passing it through a column of activated basic alumina (B75360) to remove the inhibitor (e.g., hydroquinone).

-

Formulation Preparation:

-

In a glass vial, dissolve the desired amount of 2-Hydroxy-5'-Methylbenzophenone in the purified MMA. A typical concentration range is 0.1 to 2 wt%.

-

Add the co-initiator (e.g., DMA) to the solution. The molar ratio of co-initiator to photoinitiator is typically in the range of 1:1 to 2:1. Ensure complete dissolution.

-

-

Inerting: Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

-

UV Irradiation:

-

Seal the vial and place it at a fixed distance from the UV lamp.

-

Irradiate the sample with UV light for a predetermined duration. The irradiation time will depend on the light intensity, initiator concentration, and desired conversion.

-

-

Polymer Isolation and Analysis:

-

After irradiation, open the vial and precipitate the polymer by pouring the viscous solution into a non-solvent, such as methanol.

-

Filter the precipitated poly(methyl methacrylate) (PMMA) and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Characterize the resulting polymer for properties such as molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and determine the monomer conversion gravimetrically.

-

Representative Data

| [Photoinitiator] (wt%) | [Co-initiator] (wt%) | Light Intensity (mW/cm²) | Irradiation Time (min) | Monomer Conversion (%) | Polymer Mn ( g/mol ) | PDI |

| 0.5 | 1.0 | 10 | 30 | ~75 | ~150,000 | ~2.1 |

| 1.0 | 2.0 | 10 | 30 | ~85 | ~120,000 | ~2.3 |

| 1.0 | 2.0 | 20 | 15 | ~90 | ~100,000 | ~2.5 |

| 2.0 | 4.0 | 20 | 15 | >95 | ~80,000 | ~2.8 |

General Trends:

-

Increasing the photoinitiator and co-initiator concentrations generally leads to a higher rate of polymerization and higher final monomer conversion, but may result in a lower average molecular weight due to a higher number of initiating radicals.[5]

-

Higher light intensity also increases the polymerization rate but can similarly lead to lower molecular weight polymers.[5]

Safety Precautions

-

2-Hydroxy-5'-Methylbenzophenone may cause skin and eye irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-